molecular formula C5H11NO B1148821 3-Methoxycyclobutanamine CAS No. 1363381-00-3

3-Methoxycyclobutanamine

Cat. No.: B1148821
CAS No.: 1363381-00-3
M. Wt: 101.149
InChI Key: CTZHBPUHGUPFSN-UHFFFAOYSA-N
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Description

3-Methoxycyclobutanamine: is an organic compound with the molecular formula C5H11NO . It is a cyclobutane derivative where an amine group is substituted at the third position and a methoxy group is attached to the cyclobutane ring. This compound is primarily used in research and development settings and is not intended for medicinal or household use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxycyclobutanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxycyclobutanone with ammonia or an amine source under reducing conditions to form the desired amine .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. large-scale synthesis would likely involve similar cyclization and reduction reactions, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxycyclobutanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The amine group can be reduced to form a primary amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 3-methoxycyclobutanone.

    Reduction: Formation of cyclobutanamine.

    Substitution: Formation of various substituted cyclobutanamines depending on the substituent introduced.

Scientific Research Applications

3-Methoxycyclobutanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological systems, particularly in the study of enzyme inhibitors.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Methoxycyclobutanamine involves its interaction with various molecular targets. It can act as a substrate or inhibitor for certain enzymes, affecting biochemical pathways. The methoxy and amine groups play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

    3-Methoxycyclobutanone: Similar structure but lacks the amine group.

    Cyclobutanamine: Similar structure but lacks the methoxy group.

    3-Methoxycyclobutanol: Similar structure but has a hydroxyl group instead of an amine.

Uniqueness: 3-Methoxycyclobutanamine is unique due to the presence of both methoxy and amine groups on the cyclobutane ring, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs .

Properties

IUPAC Name

3-methoxycyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-7-5-2-4(6)3-5/h4-5H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZHBPUHGUPFSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693370, DTXSID201306039
Record name 3-Methoxycyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-3-Methoxycyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201306039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234615-98-5, 1363381-00-3
Record name 3-Methoxycyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-3-Methoxycyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201306039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHOXYCYCLOBUTANAMINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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